8-Acetylquinoline

Übersicht

Beschreibung

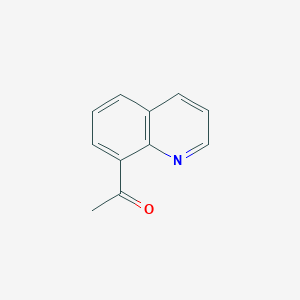

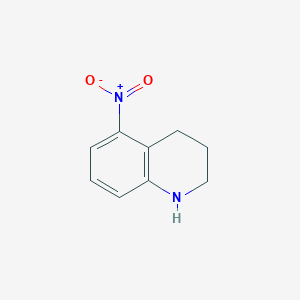

8-Acetylquinoline is an organic compound with the molecular formula C11H9NO . It is also known by other names such as 1-(quinolin-8-yl)ethanone and 1-quinolin-8-ylethanone .

Synthesis Analysis

One of the methods for synthesizing this compound involves the Leuckart reaction. In this process, the reduction of this compound oxime with lithium aluminum hydride gives 8-(1-aminoethyl)-1,2-dihydroquinoline .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The molecular weight of the compound is 171.19 g/mol .Chemical Reactions Analysis

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19 g/mol. It has a XLogP3 value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has 1 rotatable bond. Its exact mass and monoisotopic mass are both 171.068413911 g/mol. The topological polar surface area of the compound is 30 Ų. It has 13 heavy atoms .Wissenschaftliche Forschungsanwendungen

Malaria Treatment

8-Aminoquinolines, a class related to 8-Acetylquinoline, have been pivotal in the treatment of latent malaria. These compounds, including primaquine and tafenoquine, offer significant insights into the scientific, clinical, and public health realms. They have played a role in transforming practices in malaria treatment, demonstrating both promise and challenges in combating endemic malaria (Baird, 2019).

Antimicrobial and Anticancer Activities

The 8-hydroxyquinoline (8-HQ) nucleus, closely related to this compound, exhibits a range of biological activities, including antimicrobial and anticancer effects. The pharmacological properties of 8-HQ derivatives have been extensively studied, with numerous drugs incorporating this group. These compounds are recognized for their potential in developing efficacious and low-toxicity therapeutic agents (Saadeh, Sweidan, & Mubarak, 2020).

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, 8-Hydroxyquinolines, including 2-substituted 8HQs, have been proposed as treatment options. The therapeutic PBT2, a derivative of 8-HQ, has shown potential in disaggregating amyloid plaques and reversing Alzheimer's phenotype in animal models. This sheds light on the potential neuroprotective and neuroregenerative effects of these compounds (Kenche et al., 2013).

Broad Pharmacological Potential

8-Hydroxyquinoline derivatives are recognized as "privileged structures" due to their ability to bind to various targets with high affinities. They possess a rich diversity of biological properties, which underscores their potential for therapeutic applications in the future. This includes their roles in neuroprotection, anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities (Song et al., 2015).

Wirkmechanismus

While the specific mechanism of action for 8-Acetylquinoline is not explicitly stated in the retrieved papers, it is known that many diseases in the human body are caused by the metal ion imbalance or irregular metal metabolism. Compounds like 8-Hydroxyquinoline appear promising therapeutic agents for the treatment of these types of diseases by restoration of the metal ion balance .

Safety and Hazards

Zukünftige Richtungen

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Biochemische Analyse

Biochemical Properties

8-Acetylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions are primarily due to the compound’s ability to form stable complexes with metal ions, which are often cofactors for these enzymes . Additionally, this compound can bind to proteins, altering their conformation and affecting their function.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinase enzymes. By inhibiting these pathways, this compound can alter gene expression and cellular metabolism . For example, it can downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth. Moreover, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may have significant implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its utility as a tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and potential therapeutic uses.

Eigenschaften

IUPAC Name |

1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVCKCOMBWIPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480515 | |

| Record name | 8-ACETYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56234-20-9 | |

| Record name | 8-ACETYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 8-Acetylquinoline undergo photocycloaddition reactions, and if so, what are the products?

A: Yes, this compound can participate in photocycloaddition reactions. For instance, when exposed to UV irradiation in benzene, this compound reacts with 2-Morpholinopropenenitrile. This reaction yields two main products:

* [2+2] Photocycloaddition: rel-(2R,2aR,8bS)-8b-acetyl-2-morpholino-1,2,2a,8b-tetrahydrocyclobuta[h]quinoline-2-carbonitrile. [] * [4+2] Photocycloaddition: rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile. []

Q2: How can the [4+2] photocycloaddition product of this compound and 2-Morpholinopropenenitrile be further modified?

A: The compound rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile, formed via [4+2] photocycloaddition, exhibits interesting reactivity: * Thermal Cleavage: It can be thermally cleaved back into the original reactants, this compound and 2-Morpholinopropenenitrile. This reversible reaction has a determined enthalpy (ΔH ≠) of 130.5 ± 8 kJ mol -1 and entropy (ΔS ≠) of 46 ± 3 J mol -1 K -1. [] * Hydrolysis: Hydrolysis of this compound leads to the formation of the tricyclic diketone, rel-(5R,8R)-8-acetyl-5,8-ethano-5,5-dihydroquinolin-10-one. []

Q3: Can this compound be used as a precursor for synthesizing other substituted quinoline derivatives?

A: Yes, this compound serves as a valuable starting material for synthesizing diverse quinoline derivatives. One example is its use in the synthesis of 8-(1-aminoethyl)quinoline. [] Additionally, a patent describes utilizing this compound in the Willgerodt reaction to synthesize 8-quinolineacetic acid. []

Q4: How does incorporating this compound into a terpyridine-like ligand affect the photophysical properties of its platinum(II) complex?

A: Incorporating this compound into a terpyridine-like ligand, forming 2-(8'-quinolinyl)-1,10-phenanthroline (1), significantly influences the photophysical properties of its platinum(II) complex, [Pt(1)Cl]+, compared to the control complex [Pt(3)Cl]+ (where 3 represents 2-(2'-pyridyl)-1,10-phenanthroline): [] * Absorption: [Pt(1)Cl]+ exhibits higher energy charge-transfer absorption. * Emission: [Pt(1)Cl]+ shows slightly lower energy emission with substantial intra-ligand character. * Excited-state Lifetime: [Pt(1)Cl]+ has a longer excited-state lifetime (310 ns) than [Pt(3)Cl]+ (230 ns) in deoxygenated dichloromethane at room temperature. * Activation Barrier for Quenching: [Pt(1)Cl]+ demonstrates a larger activation barrier for thermally induced quenching compared to [Pt(3)Cl]+.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)